5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride
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Overview
Description
5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound has gained attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction proceeds under basic hydrolysis to yield the corresponding acid, which is then converted to the target compound . Another method involves the one-pot multicomponent reaction of substituted benzaldehydes, malononitrile, and phenylhydrazine using alumina-silica-supported manganese dioxide as a recyclable catalyst in water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amine group.
5-amino-1H-pyrazole-4-carbonitrile: This compound has an amino group and a nitrile group, making it a versatile building block in organic synthesis.
1-phenyl-3-methyl-5-pyrazolone: This compound has a similar pyrazole core but with different substituents, leading to different chemical and biological properties.
Uniqueness
5-methyl-1-phenyl-1H-pyrazol-4-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
2792201-33-1 |
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Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-methyl-1-phenylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9;/h2-7H,11H2,1H3;1H |
InChI Key |
BDECINUFXFYBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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